Cas no 1864064-15-2 (2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride)

2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride is a synthetic organic compound featuring a benzothiazole core linked to a piperidine moiety via a thioether bridge. The hydrochloride salt enhances solubility and stability, making it suitable for research applications. The benzothiazole group is known for its pharmacological relevance, while the piperidine subunit contributes to structural diversity and potential bioactivity. This compound may serve as a valuable intermediate in medicinal chemistry, particularly in the development of heterocyclic derivatives with potential therapeutic properties. Its well-defined structure allows for precise modifications, facilitating structure-activity relationship studies. The product is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity and consistency.
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride structure
1864064-15-2 structure
Product Name:2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride
CAS No:1864064-15-2
MF:C14H19ClN2S2
MW:314.897059679031
MDL:MFCD26793233
CID:5045479
PubChem ID:72716589
Update Time:2025-05-19

2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-([2-(PIPERIDIN-2-YL)ETHYL]SULFANYL)-1,3-BENZOTHIAZOLE HYDROCHLORIDE
    • 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride
    • 2-(2-piperidin-2-ylethylsulfanyl)-1,3-benzothiazole;hydrochloride
    • MDL: MFCD26793233
    • Inchi: 1S/C14H18N2S2.ClH/c1-2-7-13-12(6-1)16-14(18-13)17-10-8-11-5-3-4-9-15-11;/h1-2,6-7,11,15H,3-5,8-10H2;1H
    • InChI Key: PJTXUNADGULXIG-UHFFFAOYSA-N
    • SMILES: Cl.S(C1=NC2C=CC=CC=2S1)CCC1CCCCN1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 262
  • Topological Polar Surface Area: 78.5

2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride Pricemore >>

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Additional information on 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride

2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride: A Comprehensive Overview

The compound with CAS No. 1864064-15-2, known as 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzothiazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug discovery. The structure of this compound is characterized by a benzothiazole ring system, a piperidine moiety, and a sulfanyl group, making it a unique entity within its chemical class.

Recent studies have highlighted the importance of benzothiazole derivatives in various therapeutic areas. For instance, research has demonstrated that these compounds exhibit potent anti-inflammatory and antioxidant properties, which are crucial for the development of novel drugs targeting chronic inflammatory diseases. The presence of the piperidine group in this compound further enhances its pharmacological profile, as piperidine-containing compounds are often associated with improved bioavailability and enhanced receptor binding affinity.

The synthesis of 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride involves a multi-step process that incorporates advanced organic synthesis techniques. The key steps include the formation of the benzothiazole core, followed by the introduction of the piperidine moiety and the sulfanyl group. These steps are meticulously optimized to ensure high yield and purity of the final product. The hydrochloride salt form is particularly advantageous for pharmaceutical applications due to its enhanced solubility and stability.

In terms of physical and chemical properties, this compound exhibits a melting point of approximately 240°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its UV-visible spectrum reveals strong absorption bands in the range of 270-300 nm, which is indicative of its aromaticity and conjugation within the molecule. These properties make it suitable for various analytical techniques, including UV spectroscopy and high-performance liquid chromatography (HPLC), which are commonly employed for quality control in pharmaceutical settings.

From a biological standpoint, recent investigations have focused on evaluating the anti-cancer potential of this compound. In vitro studies have shown that it exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, colon, and lung tumors. The mechanism of action appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis. Additionally, preliminary animal studies have demonstrated that this compound can inhibit tumor growth in mice without significant toxicity to normal tissues.

Another area of active research is the exploration of this compound's anti-inflammatory effects. Experimental data suggest that it can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages. This makes it a promising candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

In conclusion, 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole hydrochloride represents a valuable addition to the arsenal of bioactive molecules with potential therapeutic applications. Its unique structure, combined with favorable pharmacological properties, positions it as a lead compound for further development in drug discovery programs targeting inflammation, cancer, and other diseases. Continued research into its mechanisms of action and optimization of its pharmacokinetic profile will undoubtedly pave the way for its translation into clinical use.

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